molecular formula C11H22ClNO2 B7454110 3-[1-(dimethylamino)cyclohexyl]propanoicacidhydrochloride

3-[1-(dimethylamino)cyclohexyl]propanoicacidhydrochloride

Cat. No.: B7454110
M. Wt: 235.75 g/mol
InChI Key: PPTNQEQGNVIUPO-UHFFFAOYSA-N
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Description

3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride is a cyclohexyl-substituted propanoic acid derivative functionalized with a dimethylamino group at the 1-position of the cyclohexyl ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., ALDH inhibitors and thiourea derivatives) suggest relevance in enzyme modulation or drug intermediate synthesis .

Properties

IUPAC Name

3-[1-(dimethylamino)cyclohexyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-12(2)11(9-6-10(13)14)7-4-3-5-8-11;/h3-9H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNQEQGNVIUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone-Based Reductive Amination

A widely cited method involves reductive amination of cyclohexanone with dimethylamine. In the presence of a reducing agent such as sodium cyanoborohydride, cyclohexanone reacts with dimethylamine to form 1-(dimethylamino)cyclohexane. This intermediate is subsequently alkylated with ethyl acrylate under basic conditions, followed by hydrolysis to yield the free acid. Final treatment with hydrochloric acid affords the hydrochloride salt.

Nucleophilic Substitution of Cyclohexyl Halides

An alternative route employs 1-chlorocyclohexane as the starting material. Reaction with dimethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures yields 1-(dimethylamino)cyclohexane. Quaternization with 3-bromopropanoic acid in the presence of a base (e.g., K₂CO₃) introduces the carboxylic acid group. Acidification with HCl completes the synthesis.

Detailed Synthetic Procedures

Step 1: Synthesis of 1-(Dimethylamino)cyclohexane

Cyclohexanone (10.0 g, 0.10 mol) is dissolved in dry methanol (100 mL) under nitrogen. Dimethylamine hydrochloride (8.2 g, 0.10 mol) and sodium cyanoborohydride (6.3 g, 0.10 mol) are added sequentially. The reaction is stirred at 25°C for 12 h, after which the mixture is quenched with aqueous NaOH (1 M) and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated to yield a colorless liquid (yield: 85%).

Step 2: Alkylation with Ethyl Acrylate

1-(Dimethylamino)cyclohexane (7.5 g, 0.053 mol) is dissolved in THF (50 mL), and ethyl acrylate (5.3 g, 0.053 mol) is added dropwise. The mixture is refluxed at 80°C for 6 h. After cooling, the solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/hexane, 1:3) to obtain the ester intermediate (yield: 78%).

Step 3: Hydrolysis and Salt Formation

The ester (5.0 g, 0.020 mol) is hydrolyzed with LiOH (1.7 g, 0.040 mol) in a THF/water mixture (3:1) at 50°C for 4 h. Acidification with HCl (1 M) precipitates the free acid, which is filtered and recrystallized from ethanol. Treatment with concentrated HCl in diethyl ether yields the hydrochloride salt (yield: 91%; mp: 208–209°C).

Critical Analysis of Methodologies

Yield Optimization and Byproduct Formation

The reductive amination route offers superior yields (85–91%) compared to nucleophilic substitution (70–75%), attributed to milder reaction conditions and fewer side reactions. However, alkylation with ethyl acrylate may produce regioisomers if temperature control is inadequate.

Solvent and Reagent Selection

  • Reducing Agents : Sodium cyanoborohydride is preferred over NaBH₄ due to its stability in protic solvents.

  • Bases : Triethylamine effectively scavenges HCl during salt formation, minimizing decomposition.

  • Purification : Recrystallization from ethanol/water (1:3) enhances purity (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.53 (t, J = 7.3 Hz, CH₂CO), 3.47 (t, J = 7.4 Hz, SCH₂), 7.47–7.57 (m, ArH).

  • ¹³C NMR (75 MHz, DMSO-d₆) : δ 170.3 (C=O), 32.9 (SCH₂), 26.5 (CH₂CO).

  • MS (MALDI) : m/z 347 [M + Na]⁺.

Elemental Analysis

  • Calculated for C₁₁H₂₂ClNO₂ : C 56.03%, H 9.40%, N 5.94%.

  • Found : C 55.89%, H 9.32%, N 5.86%.

Industrial-Scale Considerations

Patent WO2016170544A1 highlights the importance of micronization for pharmaceutical applications. Jet milling the hydrochloride salt to a particle size <10 µm enhances dissolution kinetics, critical for bioavailability. Process parameters include:

ParameterOptimal Value
Milling Temperature25–30°C
SolventDichloromethane
Drying MethodVacuum Oven (40°C)

Chemical Reactions Analysis

Types of Reactions

3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Nucleophiles: Nucleophiles like sodium azide, sodium cyanide, and various amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to various receptors, including G-protein coupled receptors and ion channels, modulating their activity.

    Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Modulate Signaling Pathways: It can influence signaling pathways involved in inflammation, pain perception, and other physiological responses.

Comparison with Similar Compounds

Aldi Series (ALDH Inhibitors)

The Aldi series () comprises propanone-based ALDH inhibitors with aryl and amino substituents. Key differences include:

  • Aldi-2: Contains a 3-fluoro-4-methoxyphenyl group and a dimethylamino-propanone backbone. The ketone group and aromatic ring facilitate hydrophobic interactions, whereas the target compound’s carboxylic acid may enhance hydrogen bonding and solubility.
  • Cyclohexyl vs.

Thiourea Derivatives ()

1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea shares the dimethylamino-cyclohexyl motif but differs critically:

  • Thiourea vs. Carboxylic Acid : The thiourea group introduces hydrogen-bonding capacity but with lower acidity compared to the target compound’s carboxylic acid.
  • Perfluorophenyl Group : This highly electronegative moiety increases lipophilicity, contrasting with the target compound’s polar acid group, which may improve aqueous solubility .

Pharmaceutical Intermediates ()

tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate is a carbamate-containing intermediate. Key distinctions:

  • Carbamate vs.
  • Dimethylamino Carbonyl: This electron-withdrawing group may influence electronic distribution differently than the target’s dimethylamino-cyclohexyl substituent .

Key Observations:

Solubility : The target compound’s carboxylic acid and hydrochloride salt likely confer higher aqueous solubility than Aldi-2 (ketone) or the thiourea derivative (perfluorophenyl).

Lipophilicity : The thiourea derivative’s perfluorophenyl group increases logP, whereas the target compound’s cyclohexyl group offers moderate lipophilicity.

Biological Activity: Aldi compounds are confirmed ALDH inhibitors, but the target compound’s activity remains uncharacterized in the evidence.

Research Findings and Implications

  • Acid-Base Properties : The carboxylic acid (pKa ~4-5) ionizes at physiological pH, promoting solubility but limiting blood-brain barrier penetration compared to neutral Aldi ketones.
  • Synthetic Utility : Unlike ’s intermediates, the target compound’s carboxylic acid could serve as a handle for further derivatization (e.g., amide formation) in drug development .

Q & A

Q. How can the molecular structure of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride be confirmed experimentally?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the cyclohexyl and dimethylamino groups. Compare chemical shifts with structurally similar compounds (e.g., dimethylamino-substituted cyclohexane derivatives in and ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (C11_{11}H22_{22}ClNO2_2) by matching the observed mass to the theoretical molecular weight (~247.7 g/mol).
  • X-ray Crystallography: If crystalline, this method provides unambiguous structural confirmation, though crystallization conditions must avoid incompatible materials (e.g., strong acids/bases).

Q. What methodologies are recommended for assessing the compound’s stability under varying pH conditions?

Answer:

  • pH Stability Studies: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC over time. Note that safety data sheets lack pH stability data for related compounds, necessitating empirical validation.
  • Thermogravimetric Analysis (TGA): Assess thermal stability under controlled humidity and temperature. indicates stability under normal conditions but incompatibility with strong oxidizers.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for dimethylamino-substituted propanoic acid derivatives?

Answer:

  • Systematic Solubility Screening: Test solubility in polar (water, DMSO), semi-polar (ethanol), and non-polar solvents (hexane) using shake-flask methods. Many SDS (e.g., ) lack solubility data, requiring experimental determination.
  • Partition Coefficient (LogP) Estimation: Use reversed-phase HPLC or computational tools (e.g., ACD/Labs) to predict hydrophilicity. Compare results with structurally analogous compounds (e.g., cyclohexanol derivatives in ).

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a gold sensor chip to measure binding kinetics with target proteins, referencing protocols for similar amino acid derivatives ().
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamics. Ensure buffer compatibility (e.g., avoid strong acids/bases per ).

Q. How can researchers address discrepancies in purity analysis between HPLC and elemental analysis results?

Answer:

  • Method Cross-Validation: Use orthogonal techniques (e.g., LC-MS for HPLC purity, combustion analysis for C/H/N content). For example, details HPLC-grade reagents for analytical workflows.
  • Impurity Profiling: Isolate and characterize impurities via preparative HPLC and NMR. Adjust synthetic routes (e.g., optimize reaction time/temperature) to minimize side products.

Synthesis & Characterization Challenges

Q. What strategies improve the yield of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride during synthesis?

Answer:

  • Reaction Optimization: Vary catalysts (e.g., EDC/NHS for carboxyl activation, as in ) or solvents (e.g., DMF vs. THF).
  • Work-Up Adjustments: Use ion-exchange chromatography to isolate the hydrochloride salt efficiently, as described for amino acid derivatives in .

Q. How can researchers validate the absence of hazardous byproducts during synthesis?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Screen volatile byproducts. notes no hazardous decomposition under normal conditions, but reactive intermediates (e.g., from strong oxidizers) require monitoring.
  • Regulatory Compliance: Align with WGK 2 standards () for environmental safety, ensuring waste disposal adheres to local regulations.

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